Enzymatic Potency: IDO-IN-6 vs. Epacadostat (INCB024360)
IDO-IN-6 exhibits a biochemical IC50 of less than 1 μM against recombinant human IDO . In comparison, epacadostat (INCB024360), a clinical-stage IDO1 inhibitor, demonstrates approximately 100-fold higher potency with an IC50 of 10 nM under comparable recombinant enzyme assay conditions [1]. This quantitative difference establishes a clear potency hierarchy that is critical for experimental design.
| Evidence Dimension | Biochemical inhibition of recombinant human IDO1 |
|---|---|
| Target Compound Data | IC50 < 1 μM |
| Comparator Or Baseline | Epacadostat (INCB024360) IC50 = 10 nM |
| Quantified Difference | Approximately 100-fold lower potency relative to epacadostat |
| Conditions | Recombinant human IDO1 enzymatic assay |
Why This Matters
The ~100-fold difference in biochemical potency defines distinct utility windows; IDO-IN-6 is suitable for applications requiring less potent IDO1 modulation, whereas epacadostat is appropriate for sub-nanomolar potency requirements.
- [1] BindingDB BDBM50126143. Epacadostat::INCB-024360 IC50 Data. (2025). View Source
